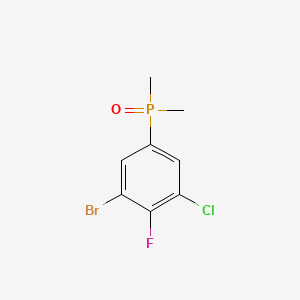
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H8BrClFOP and a molecular weight of 285.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a dimethylphosphine oxide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and other organometallic compounds . The reaction conditions are typically mild and can be tailored to achieve specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted phenyl derivatives .
Scientific Research Applications
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide: C8H8BrClFOP
(3,5-Dibromo-4-fluorophenyl)boronic acid: Similar structure with boronic acid group.
5-Bromo-4-chloro-2,3-difluoropyridine: Similar halogenated aromatic compound.
Uniqueness
This compound is unique due to its specific combination of halogen atoms and the presence of a dimethylphosphine oxide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H8BrClFOP |
|---|---|
Molecular Weight |
285.48 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-dimethylphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C8H8BrClFOP/c1-13(2,12)5-3-6(9)8(11)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
NGEOYAAQUFAPNK-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C(=C1)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















